molecular formula C7H17NO3 B8461081 Triethylammonium bicarbonate

Triethylammonium bicarbonate

Cat. No.: B8461081
M. Wt: 163.21 g/mol
InChI Key: AFQIYTIJXGTIEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Triethylammonium bicarbonate is a useful research compound. Its molecular formula is C7H17NO3 and its molecular weight is 163.21 g/mol. The purity is usually 95%.
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Scientific Research Applications

Mass Spectrometry

TEAB has been effectively employed in electrospray mass spectrometry, especially for studying proteins and noncovalent protein complexes under nondenaturing conditions. The use of TEAB enhances the stability of multiply charged ions, which improves the separation of ions from macromolecular species with close masses. Studies have shown that TEAB provides a more stable environment compared to other buffers like ammonium bicarbonate or acetate, making it a preferred choice for analyzing sensitive biomolecules such as hemoglobin and other macromolecular complexes .

Proteomics

In proteomic studies, TEAB serves as a buffer during trypsin digestion protocols. Research indicates that TEAB influences the rate of artificial deamidation during protein digestion, which can affect the identification of post-translational modifications. In comparative studies, TEAB was found to induce higher rates of deamidation compared to buffers like ammonium acetate and Tris-HCl . This property is crucial for researchers aiming to minimize chemical modifications that could lead to misinterpretation of protein structures and functions.

Table 1: Comparison of Buffers in Proteomics

Buffer TypeRate of Asn DeamidationSuitability for Proteomics
This compoundHighModerate
Ammonium AcetateLowHigh
Tris-HClModerateModerate

Chromatography

TEAB is utilized in high-performance liquid chromatography (HPLC) for the purification and separation of biomolecules. It has been shown to enhance the purity of oligonucleotides during chromatographic processes. For instance, an optimized concentration of 40 mM TEAB at pH 7 yielded a purity of 93%, outperforming other commonly used buffers . The volatility of TEAB allows for easy removal after analysis, making it advantageous in various chromatographic applications.

Oligonucleotide Isolation

TEAB is particularly useful in isolating oligonucleotides from PAGE gels. It facilitates the elution process from DE-52 resin beds, allowing researchers to recover bound oligonucleotides efficiently. The simplicity of removing TEAB through lyophilization or speed vac methods enhances its utility in molecular biology applications .

Case Studies and Research Findings

Several studies have highlighted the effectiveness of TEAB in various experimental setups:

  • A study demonstrated that using TEAB as a buffer during mass spectrometry improved the analysis of noncovalent complexes, leading to better resolution and identification .
  • In proteomics workflows, researchers noted significant differences in deamidation rates across different buffers, with TEAB showing higher rates that could impact protein characterization .
  • Optimization experiments indicated that TEAB provided superior results in HPLC purification compared to traditional buffers, reinforcing its role as a critical reagent in biochemical assays .

Properties

Molecular Formula

C7H17NO3

Molecular Weight

163.21 g/mol

IUPAC Name

hydrogen carbonate;triethylazanium

InChI

InChI=1S/C6H15N.CH2O3/c1-4-7(5-2)6-3;2-1(3)4/h4-6H2,1-3H3;(H2,2,3,4)

InChI Key

AFQIYTIJXGTIEY-UHFFFAOYSA-N

Canonical SMILES

CC[NH+](CC)CC.C(=O)(O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

Acetonitrile (HPLC gradient-grade), divinylbenzene (synthesis grade), methanol (HPLC gradient-grade), styrene (synthesis grade), and tetrahydrofuran (analytical reagent grade) were obtained from Merck (Darmstadt, Germany). Styrene and divinylbenzene were distilled before use. Acetic acid (analytical reagent grade), azobisisobutyronitrile (synthesis grade), decanol (synthesis grade), and triethylamine (p.a.) were purchased from Fluka (Buchs, Switzerland). A 1.0 M stock solution of triethylammonium acetate (TEM) was prepared by dissolving equimolar amounts of triethylamine and acetic acid in water. A 0.50 M stock solution of triethylammonium bicarbonate (TEAB) was prepared by passing carbon dioxide gas (AGA, Vienna, Austria) through a 0.50 M aqueous solution of triethylamine at 5° C. until pH 8.4–8.9 was reached. For preparation of all aqueous solutions, high-purity water (Epure, Barnstead Co., Newton, Mass., USA) was used. The standards of phosphorylated and non-phosphorylated oligodeoxynucleotides ((dT)12-18, p(dT)12-18, p(dT)19-24, p(dT)25-30) were purchased as sodium salts from Pharmacia (Uppsala, Sweden) or Sigma-Aldrich (St. Louis, Mo., USA). The synthetic oligodeoxynucleotides (dT)24 (Mr 7,238.71), a 5′-dimethoxytritylated 5-mer (DMTr-ATGCG, Mr 1805.42), and an 80-mer (Mr 24,527.17):
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